1-(Ethynylsulfanyl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylsulfanyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-10-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXGCQCPZVGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517055 | |
| Record name | 1-(Ethynylsulfanyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66823-38-9 | |
| Record name | 1-(Ethynylsulfanyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The dual reactivity of 1-(ethynylsulfanyl)-4-methylbenzene is strategically exploited to construct intricate molecular frameworks. The ethynyl (B1212043) group serves as a handle for carbon-carbon bond formation and cycloaddition reactions, while the sulfide (B99878) moiety can be oxidized or participate in metal-catalyzed cross-couplings, providing a secondary point for molecular elaboration.
Precursors for Polyfunctional Materials
This compound and its analogues are valuable monomers for creating polyfunctional materials, particularly high-performance polymers like poly(phenylene sulfide) (PPS) and related structures. princeton.edu The ethynyl group can be incorporated as a terminal unit on a polymer chain or within the polymer backbone. This terminal alkyne functionality is particularly significant as it provides a site for post-polymerization modification or for thermal curing, which cross-links the polymer chains. nih.gov
The synthesis of ethynyl-terminated fluorinated poly(arylene ether sulfide)s (E-FPAESI) illustrates this concept. In these syntheses, a dihydroxy monomer is reacted with an excess of a fluorinated phenyl sulfide, followed by an end-capping reaction with an ethynyl-containing phenol. nih.gov This introduces a reactive ethynyl group at the chain ends. These terminal groups can then undergo thermal curing, leading to a cross-linked, robust material with enhanced thermal stability and mechanical properties. nih.gov Similarly, this compound can serve as a precursor or an end-capping agent to introduce the reactive alkyne functionality into various polymer architectures, enhancing their processability and allowing for the fabrication of advanced materials with tailored properties. nih.govyoutube.com
Synthons for Heterocyclic Compounds (e.g., Pyridazines)
Alkynyl sulfides, including this compound, are effective synthons for constructing heterocyclic frameworks. A notable application is in the regioselective synthesis of trisubstituted pyridazines. This is achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient tetrazine and an alkynyl sulfide. wpmucdn.comorganic-chemistry.org The reaction proceeds with subsequent denitrogenation (loss of N₂) to yield the aromatic pyridazine (B1198779) ring.
The regioselectivity of the cycloaddition is controlled by the electronic and steric interactions between the substituents on the tetrazine and the sulfanyl (B85325) group of the alkyne. wpmucdn.com This method provides a reliable and selective route to a variety of pyridazines that might be otherwise difficult to synthesize. The resulting sulfanyl-substituted pyridazines are themselves versatile intermediates, as the sulfur substituent can be readily transformed into other functional groups, further expanding the molecular diversity accessible from this method. wpmucdn.comorganic-chemistry.org
Table 1: Regioselective Synthesis of Pyridazines This table illustrates the general reaction scheme for the synthesis of pyridazines from tetrazines and alkynyl sulfides.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 3,6-Disubstituted-1,2,4,5-tetrazine | This compound | 3,6-Disubstituted-4-(p-tolylsulfanyl)pyridazine | Toluene (B28343), 110 °C | wpmucdn.com |
Note: The specific substituents on the tetrazine determine the final substitution pattern of the pyridazine product.
Applications in Enaminocarbonyl Compound Synthesis
While direct conversion is less common, this compound can be a precursor for the synthesis of enaminocarbonyl compounds (enaminones). The synthesis typically proceeds through a two-step sequence. First, the alkynyl sulfide is converted into a more electrophilic intermediate, such as an alkynone (or ynone). This can be achieved through oxidation of the sulfide moiety followed by rearrangement or through other methods that activate the alkyne.
Once the alkynone intermediate is formed, the subsequent addition of a primary or secondary amine across the activated triple bond yields the enaminone. organic-chemistry.org This hydroamination reaction is a powerful method for constructing the characteristic N-C=C-C=O linkage. The reaction is often catalyzed and provides a direct route to these valuable synthetic intermediates, which are themselves building blocks for a wide array of more complex heterocyclic systems and medicinally relevant molecules. nih.govbeilstein-archives.org
Synthesis of Optically Active Organic Compounds (relevant for sulfone, potentially sulfide)
The sulfide group in this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. When this oxidation is performed using chiral catalysts or reagents, it can proceed asymmetrically to produce optically active (enantiopure) sulfoxides. researchgate.net These chiral sulfoxides are highly valuable in organic synthesis, serving as chiral auxiliaries to control the stereochemistry of subsequent reactions.
Several catalytic systems have been developed for the asymmetric oxidation of prochiral sulfides. researchgate.net Titanium-based catalysts, particularly those using chiral diols like diethyl tartrate (Sharpless oxidation conditions) or other chiral ligands, are effective. nih.govacgpubs.org For example, a chiral titanium complex formed from Ti(Oi-Pr)₄, a chiral diol, and water can mediate the oxidation of aryl alkyl sulfides to chiral sulfoxides with high enantioselectivity (ee). nih.gov Vanadium and iron complexes with chiral salen-type ligands have also demonstrated high efficiency and enantioselectivity in sulfide oxidation, often using environmentally benign oxidants like hydrogen peroxide. researchgate.netnih.gov The resulting chiral ethynyl sulfoxides or sulfones derived from this compound are advanced intermediates for the synthesis of complex, non-racemic target molecules.
Strategies in Chemical Biology and Bioconjugation
The ethynyl group is a key player in the field of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and modularly constructing complex chemical entities. Its presence in this compound makes the compound and its derivatives relevant to modern chemical biology and bioconjugation techniques.
Thiol-Yne Click Chemistry (as a General Concept where Ethynyl Groups are Relevant)
The thiol-yne reaction is a highly efficient click reaction that involves the addition of a thiol to an alkyne. This reaction can proceed via either a radical-mediated or a nucleophilic pathway. In the context of bioconjugation, the radical-mediated process, often initiated by light (photoclick reaction), is particularly useful because it can be performed under mild, metal-free conditions, which is crucial for biological applications. organic-chemistry.orgnih.gov
The reaction typically proceeds in two steps. First, a thiyl radical adds to the alkyne (the 'yne' component) to form a vinyl sulfide intermediate. This intermediate can then react with a second thiol molecule, resulting in a double addition product. nih.govlibretexts.org This ability to react with two thiol molecules makes the thiol-yne reaction an excellent tool for cross-linking and creating branched structures. libretexts.org
Table 2: Thiol-Yne Click Reaction Overview This table summarizes the key features of the thiol-yne click reaction relevant to bioconjugation.
| Feature | Description | Reference |
| Reactants | An alkyne ('yne') and a thiol ('thiol') | organic-chemistry.org |
| Mechanism | Typically radical-mediated (photo-initiated) or nucleophilic (base-catalyzed) | libretexts.org |
| Key Advantage | High efficiency, metal-free options, formation of stable thioether bonds, potential for double addition | nih.govnih.gov |
| Applications | Surface functionalization, polymer synthesis, hydrogel formation, bioconjugation (e.g., labeling proteins) | organic-chemistry.orgnih.gov |
The versatility and metal-free nature of the thiol-yne photoclick reaction make it highly suitable for biomedical applications, such as immobilizing biomolecules onto surfaces or conjugating drugs to targeting ligands, where the avoidance of cytotoxic metal catalysts is paramount. organic-chemistry.orgnih.gov The ethynyl group of this compound represents the 'yne' component essential for this powerful conjugation strategy.
Development of Novel Reagents and Intermediates
The unique structural features of this compound, particularly the presence of a reactive ethynyl group attached to a sulfur atom, make it a valuable building block in the development of novel reagents and intermediates for advanced organic synthesis. Its utility has been demonstrated in the preparation of specialized selenium-containing compounds and holds potential for applications in late-stage functionalization strategies.
Precursors for Vinyl Selenocyanates
A significant application of this compound is its role as a precursor in the synthesis of vinyl selenocyanates. These compounds are of interest due to the synthetic versatility of the vinyl selenocyanate (B1200272) moiety, which can be further transformed into various selenium-containing heterocycles and other functionalized molecules.
The synthesis of vinyl selenocyanates from this compound is achieved through the catalytic addition of potassium selenocyanate (KSeCN) to the carbon-carbon triple bond. Research has shown that this reaction can proceed effectively, yielding a mixture of (Z)- and (E)-vinyl selenocyanates. One reported method utilizes a deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride and glycolic acid, as a catalyst under ultrasound irradiation. This approach provides a greener and more efficient alternative to traditional catalytic systems.
The reaction mechanism is believed to involve the activation of the triple bond in this compound through the formation of intermolecular hydrogen bonds with the catalyst system, facilitating the nucleophilic attack of the selenocyanate anion.
Table 1: Synthesis of Vinyl Selenocyanates from this compound
| Reactant | Reagent | Catalyst/Solvent | Conditions | Product(s) |
| This compound | Potassium Selenocyanate (KSeCN) | Choline chloride/glycolic acid (DES) | Ultrasound | (Z)- and (E)-vinyl selenocyanates |
This table summarizes the key components and outcomes of the reaction. The use of a deep eutectic solvent highlights a modern and environmentally conscious approach to the synthesis of these valuable intermediates.
Utility in Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthetic sequence. This approach allows for the rapid diversification of lead compounds, enabling the exploration of structure-activity relationships and the optimization of material properties.
While the reactive nature of the ethynyl group in this compound suggests its potential as a handle for late-stage functionalization reactions, specific, documented applications of this compound as an intermediate in LSF are not extensively reported in the available scientific literature. The ability to introduce the ethynylthio-p-tolyl group onto a complex scaffold could, in principle, provide a reactive site for subsequent transformations such as click chemistry, Sonogashira coupling, or other addition reactions. However, detailed studies demonstrating the practical utility of this compound for this purpose are not yet prevalent.
The development of methodologies that would enable the incorporation of the 1-(ethylsulfanyl)-4-methylbenzene moiety into complex molecules during the final steps of a synthesis would be a valuable addition to the synthetic chemist's toolbox, potentially opening up new avenues for the creation of novel pharmaceuticals and functional materials. Further research is required to explore and establish the role of this compound in the ever-evolving field of late-stage functionalization.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1-(Ethynylsulfanyl)-4-methylbenzene, ¹H and ¹³C NMR are the primary methods used for its characterization.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons, and the acetylenic proton. Based on data from structurally similar compounds, such as 1-ethynyl-4-methylbenzene-d1 and phenylacetylene, the expected chemical shifts can be predicted. organicchemistrydata.orgchemicalbook.com
The aromatic protons on the para-substituted ring typically appear as a pair of doublets. The two protons ortho to the methyl group (and meta to the ethynylsulfanyl group) are expected to resonate at a slightly different frequency than the two protons meta to the methyl group (and ortho to the ethynylsulfanyl group). The methyl group protons will present as a sharp singlet, while the acetylenic proton will also appear as a singlet, with its chemical shift influenced by the deshielding effect of the triple bond and the sulfur atom.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to CH₃) | ~7.15 | Doublet |
| Aromatic (meta to CH₃) | ~7.43 | Doublet |
| Methyl (CH₃) | ~2.38 | Singlet |
| Acetylenic (≡C-H) | ~3.06 | Singlet |
Note: The chemical shifts are estimations based on analogous compounds and may vary slightly in the actual spectrum of this compound.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will show signals for the two acetylenic carbons, the four aromatic carbons (due to symmetry, the eight aromatic carbons will be represented by four signals), and the methyl carbon. The chemical shifts of sp² hybridized carbons in the aromatic ring are found in the downfield region of the spectrum, while the sp³ hybridized methyl carbon appears in the upfield region. The sp hybridized acetylenic carbons have characteristic chemical shifts that are influenced by the adjacent sulfur atom.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C-S) | ~119.15 |
| Aromatic (C-C≡) | ~139.01 |
| Aromatic (CH, ortho to CH₃) | ~129.16 |
| Aromatic (CH, meta to CH₃) | ~132.11 |
| Acetylenic (S-C≡) | ~83.5 |
| Acetylenic (≡C-H) | ~76.7 |
| Methyl (CH₃) | ~21.55 |
Note: The chemical shifts are estimations based on analogous compounds, particularly 1-ethynyl-4-methylbenzene-d1, and may differ slightly for this compound. organicchemistrydata.org
¹⁹F NMR Analysis (if relevant for fluorinated derivatives)
There is currently no available research in the searched literature that discusses the ¹⁹F NMR analysis of fluorinated derivatives of this compound. This technique would be highly relevant for characterizing such compounds, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, providing high sensitivity and large chemical shift dispersion.
Multi-Dimensional NMR Techniques
While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer unambiguous assignment of all proton and carbon signals. These techniques would definitively confirm the connectivity within the this compound molecule by revealing correlations between coupled nuclei. At present, specific multi-dimensional NMR studies on this compound are not available in the reviewed literature.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bond types within the molecule. The key expected vibrational frequencies are associated with the aromatic ring, the methyl group, the carbon-carbon triple bond, and the carbon-sulfur bond.
| Functional Group/Bond | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Acetylenic C-H | ~3300 | Stretching |
| Methyl C-H | 2950 - 2850 | Stretching |
| Carbon-Carbon Triple Bond (C≡C) | 2150 - 2100 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Carbon-Sulfur (C-S) | 800 - 600 | Stretching |
The C-H stretching vibrations of the aromatic ring and the methyl group appear in the region of 3100-2850 cm⁻¹. A sharp and relatively weak absorption band around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch. The C≡C triple bond stretching vibration is expected in the range of 2150-2100 cm⁻¹; this peak is often of weak to medium intensity. The aromatic C=C stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the ethynyl (B1212043) group, the sulfur-carbon bonds, and the substituted benzene (B151609) ring.
Key expected vibrational modes for this compound would include:
C≡C stretching: A strong, sharp band typically appearing in the region of 2100-2260 cm⁻¹. This is a highly characteristic peak for the ethynyl group.
C-S stretching: These vibrations usually appear in the range of 600-800 cm⁻¹. The exact position can be influenced by the nature of the groups attached to the sulfur atom.
Aromatic C-H stretching: These are expected in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretching: Multiple bands are typically observed between 1400 and 1600 cm⁻¹.
Methyl C-H stretching and bending: Vibrations associated with the methyl group on the benzene ring would also be present.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govsemanticscholar.org It typically generates multiply charged ions with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. nih.govsemanticscholar.org For this compound, which is a relatively nonpolar molecule, derivatization might be necessary to enhance its ionization efficiency in ESI-MS. researchgate.net This could involve introducing a charged or easily ionizable group to the molecule. researchgate.net High-resolution ESI-MS can provide the exact mass of the molecule, which can be used to determine its elemental formula. nih.gov
| Technique | Ionization Method | Information Obtained | Applicability to this compound |
| ESI-MS | Soft ionization by creating a fine spray of charged droplets | Molecular weight of intact molecule, elemental composition (with high resolution) | May require derivatization for efficient ionization due to the compound's nonpolar nature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uci.edu It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. uci.edu Each separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). jeol.com EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries. jeol.com
| Technique | Separation & Ionization | Information Obtained | Applicability to this compound |
| GC-MS | Gas chromatography separation followed by electron ionization (EI) | Retention time, fragmentation pattern for structural elucidation and identification | Well-suited for analysis due to the compound's expected volatility and thermal stability. |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Structural Elucidation
Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net To perform this analysis, a suitable single crystal of this compound would need to be grown. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.netmdpi.com This technique would definitively confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state.
While the synthesis of related compounds and their characterization by X-ray diffraction has been reported, specific crystallographic data for this compound is not currently available in published literature. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the electronic transitions within the aromatic ring and the conjugated system formed by the benzene ring, the sulfur atom, and the ethynyl group. The position and intensity of these absorption maxima (λmax) can provide information about the extent of conjugation and the presence of chromophores in the molecule. mu-varna.bgresearchgate.net The analysis is typically performed by dissolving the compound in a suitable transparent solvent and measuring its absorbance across a range of wavelengths. mu-varna.bgmu-varna.bg
| Technique | Principle | Information Obtained |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light corresponding to electronic transitions. | Wavelengths of maximum absorption (λmax), information about electronic structure and conjugation. |
Chromatographic Techniques for Purification and Analysis
Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, several chromatographic methods have proven effective.
Column chromatography is a fundamental and widely used purification technique in organic synthesis, including for the isolation of this compound. This method involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. The crude reaction mixture containing the target compound is loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase (eluent), is then passed through the column.
The separation is based on the different affinities of the compounds in the mixture for the stationary phase and the mobile phase. Compounds that have a stronger interaction with the stationary phase will move down the column more slowly, while compounds that are more soluble in the eluent and have weaker interactions with the stationary phase will move more quickly. By systematically collecting fractions of the eluent as it exits the column, the desired compound, this compound, can be isolated from impurities. The choice of eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation.
For small-scale purifications, typically less than 100 mg, or for separating compounds with very similar retention factors that are difficult to resolve by column chromatography, preparative thin-layer chromatography (prep TLC) is a valuable technique. chemrxiv.org This method utilizes a glass plate coated with a thicker layer of stationary phase (usually 250–2000 μm of silica gel) compared to analytical TLC. chemrxiv.org
The crude mixture is applied as a band near the bottom of the plate, which is then placed in a developing chamber containing a suitable solvent system. The solvent moves up the plate by capillary action, separating the components of the mixture. One of the advantages of prep TLC is the ability to observe the separation in real-time and conduct multiple developments if necessary to improve resolution. chemrxiv.org After development, the separated bands of compounds are visualized (e.g., under UV light), and the band corresponding to this compound is scraped from the plate. The compound is then extracted from the silica gel using an appropriate solvent.
High-performance liquid chromatography (HPLC) is a powerful analytical technique that can also be adapted for preparative-scale purification of this compound. HPLC employs high pressure to force the mobile phase through a column packed with very small particles of stationary phase. This results in significantly higher resolution and faster separation times compared to standard column chromatography.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Optimization of Molecular Geometry
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 1-(Ethynylsulfanyl)-4-methylbenzene, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to achieve this. The resulting geometry would provide precise data on the lengths of the C-S, S-C≡, C≡C, and aromatic C-C bonds, as well as the planarity of the benzene (B151609) ring and the linearity of the ethynyl (B1212043) group.
Prediction of Vibrational Frequencies and Assignments
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. The calculations would predict the wavenumbers for key vibrations, such as the C-H stretches of the methyl and aromatic groups, the C≡C and C-S stretching modes, and the various bending modes of the molecule. Analysis of these frequencies helps to confirm the optimized structure and provides a detailed understanding of the molecule's vibrational dynamics.
Conformational Analysis (e.g., Potential Energy Surface Scans)
The flexibility of this compound primarily revolves around the rotation of the ethynylsulfanyl group relative to the plane of the benzene ring. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle defined by the C(aryl)-S-C(ethynyl)-C(ethynyl) atoms and calculating the energy at each step. This would reveal the energy barriers to rotation and identify the most stable conformer(s). It is expected that the lowest energy conformation would involve a specific orientation of the sulfur lone pairs relative to the pi-system of the benzene ring.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties. For this compound, the HOMO is likely to have significant contributions from the sulfur atom and the pi-system of the benzene ring, while the LUMO is expected to be distributed over the aromatic and ethynyl portions of the molecule.
Mechanistic Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, in reactions such as electrophilic additions to the triple bond or nucleophilic substitution at the sulfur atom, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. Such studies would provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors, based on the energies of the frontier molecular orbitals, provide a quantitative measure of various chemical concepts.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |
These reactivity indices would allow for a more nuanced understanding of how this compound would behave in different chemical environments and in reactions with various reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
